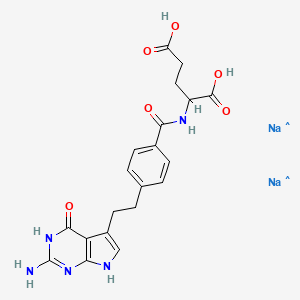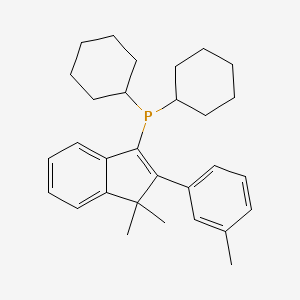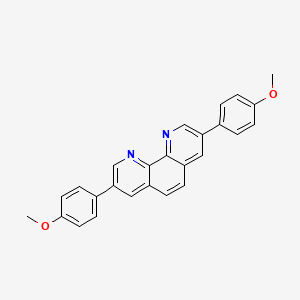![molecular formula C14H15F3N2O5S B14085317 Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate CAS No. 680211-02-3](/img/structure/B14085317.png)
Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups. This compound is notable for its unique structure, which includes a trifluoromethyl group, a hydrazone linkage, and an ester functionality. These features make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the various substituents through a series of reactions. Key steps may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Formation of the hydrazone linkage: This can be done by reacting a hydrazine derivative with an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazone linkage to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be used in the development of probes or sensors for detecting specific biological molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydrazone linkage may facilitate interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiophene derivatives with various substituents. Compared to these, Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate is unique due to its combination of a trifluoromethyl group, a hydrazone linkage, and an ester functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other thiophene derivatives.
List of Similar Compounds
- Methyl 3-[2-(2-ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino-4-methylthiophene-2-carboxylate
- Methyl 3-([2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino)-5-(4-fluorophenyl)thiophene-2-carboxylate
Propriétés
Numéro CAS |
680211-02-3 |
|---|---|
Formule moléculaire |
C14H15F3N2O5S |
Poids moléculaire |
380.34 g/mol |
Nom IUPAC |
methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H15F3N2O5S/c1-4-24-12(21)8(11(20)14(15,16)17)5-18-19-9-7(2)6-25-10(9)13(22)23-3/h5-6,19-20H,4H2,1-3H3 |
Clé InChI |
MPSBMDUCJJQRBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C(F)(F)F)O)C=NNC1=C(SC=C1C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)


![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)

![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)



![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085308.png)
![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B14085311.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione](/img/structure/B14085312.png)
![8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14085314.png)
